Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate
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Overview
Description
Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes a cyano group, a phenyl ring, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate typically involves the esterification of benzoic acid derivatives with pentanol in the presence of an acid catalyst. The reaction conditions often require heating and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products
Hydrolysis: Benzoic acid and pentanol.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as a chemical intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative. The cyano group can interact with various enzymes, potentially inhibiting their activity. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar aromatic properties.
Methyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate: A structurally similar compound with a methyl ester group instead of a pentyl group.
Phenyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate: Another similar compound with a phenyl ester group.
Uniqueness
Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the cyano group and the phenyl ring also contributes to its distinct chemical and physical properties.
Properties
CAS No. |
88486-17-3 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
pentyl 4-[[cyano(phenyl)methylidene]amino]benzoate |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-7-14-24-20(23)17-10-12-18(13-11-17)22-19(15-21)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3 |
InChI Key |
JKKGAWPRNIVXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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